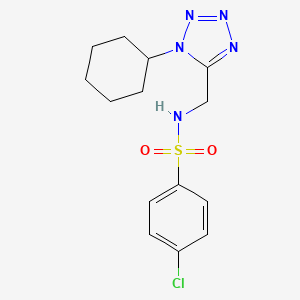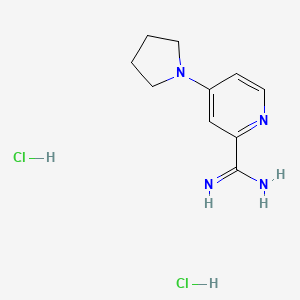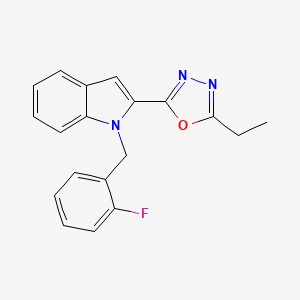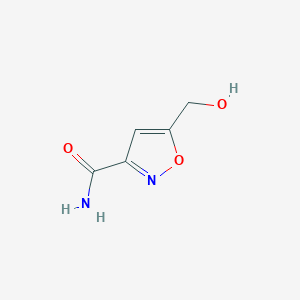![molecular formula C6H9N3O B2668767 N-[(1H-pyrazol-3-yl)methyl]acetamide CAS No. 90030-58-3](/img/structure/B2668767.png)
N-[(1H-pyrazol-3-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1H-pyrazol-3-yl)methyl]acetamide” is a multi-constituent substance with the molecular formula C7H11N3O . It is also known by the trade name MPA .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, Ullmann-type reactions, which are copper-catalyzed reactions with various precursors, acyl-heteroarylamines, or pyrazoles, have been used for pharmacomodulation . These reactions offer new disconnection approaches to compounds of interest and allow C to N bioisosteric replacements .Chemical Reactions Analysis
Ullmann-type reactions have been used in the synthesis of similar compounds . These reactions are becoming a major tool in medicinal chemistry . They offer new disconnection approaches to compounds of interest and allow C to N bioisosteric replacements .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Coordination Complexes
Pyrazole-acetamide derivatives, when synthesized and characterized, show significant antioxidant activity. Studies have indicated that compounds like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide and its coordination complexes with Co(II) and Cu(II) ions present significant antioxidant properties. These complexes have been evaluated through various in vitro assays like DPPH, ABTS, and FRAP, highlighting their potential in the development of antioxidant agents (Chkirate et al., 2019).
Synthesis and Characterization for Antimicrobial and Antifungal Activities
Derivatives involving the pyrazole-acetamide structure have been synthesized and evaluated for antimicrobial and antifungal activities. The introduction of pyrazole-imidazole-triazole hybrids has shown promising results against various microorganisms, including significant potency against A. niger, surpassing even the reference drug Fluconazole. This showcases the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents (Punia et al., 2021).
Therapeutic Applications in Alzheimer's Disease
Compounds like 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, related to the pyrazole-acetamide structure, have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, key targets in Alzheimer's disease treatment. These compounds have demonstrated significant in vitro inhibitory activity and represent a potential therapeutic approach for Alzheimer's disease management (Umar et al., 2019).
Antibacterial and Antifungal Properties
Studies on coordination complexes constructed from pyrazole-acetamide and related derivatives have shown outstanding antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. These results indicate the high potential of these compounds in antibacterial applications, with effects comparable to well-known antibiotics (Chkirate et al., 2022).
Eigenschaften
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(10)7-4-6-2-3-8-9-6/h2-3H,4H2,1H3,(H,7,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXHZYNNJKUBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide](/img/structure/B2668693.png)

![2-Chloro-N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]acetamide](/img/structure/B2668698.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide](/img/structure/B2668701.png)
![2-(4-fluorophenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2668703.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea](/img/structure/B2668704.png)
![4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2668705.png)